Product packaging for Diethyl aminomalonate(Cat. No.:CAS No. 6829-40-9)

Diethyl aminomalonate

Cat. No.: B132165
CAS No.: 6829-40-9
M. Wt: 160.17 g/mol
InChI Key: IYXGSMUGOJNHAZ-UHFFFAOYSA-N
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Description

Overview of Diethyl Aminomalonate (DEAM) as a Key Synthon

This compound is a chemical compound with the formula C₇H₁₃NO₄. ontosight.ai Structurally, it features a central carbon atom bonded to an amino group, and two ethyl ester groups. ontosight.ai This unique arrangement of functional groups makes DEAM a highly reactive and versatile intermediate in organic synthesis. ontosight.ai It can readily participate in a variety of chemical transformations, including alkylation, acylation, and condensation reactions, positioning it as a valuable synthon for constructing more complex molecular architectures. ontosight.ai The presence of the amino group at the central carbon confers nucleophilic reactivity, which is pivotal for its role in various synthetic applications.

DEAM is often used in its more stable hydrochloride salt form, this compound hydrochloride, which is a white crystalline powder. ontosight.aipatsnap.com This salt is soluble in water and common organic solvents, facilitating its use in a range of reaction conditions. ontosight.ai

Historical Context of DEAM in Organic Synthesis

The history of this compound is intertwined with the development of amino acid synthesis. One of the early challenges in organic chemistry was the efficient construction of α-amino acids, the fundamental building blocks of proteins. While this compound itself is unstable, its acetylated derivative, diethyl acetamidomalonate, proved to be a more practical precursor. orgsyn.org The amidomalonate synthesis, an extension of the well-established malonic ester synthesis, provided a general and effective method for preparing α-amino acids. libretexts.orglibretexts.org This method involves the alkylation of diethyl acetamidomalonate, followed by hydrolysis and decarboxylation to yield the desired amino acid. libretexts.org

The synthesis of DEAM itself has also been a subject of study. A common route involves the nitrosation of diethyl malonate to produce diethyl isonitrosomalonate, which is then reduced via catalytic hydrogenation to yield DEAM. wikipedia.org The crude product is often converted to its hydrochloride salt for improved stability. orgsyn.org

Significance in Modern Chemical Research

The importance of this compound extends far beyond its historical role in amino acid synthesis. In contemporary chemical research, DEAM and its derivatives are recognized as key intermediates in the synthesis of a diverse range of biologically active compounds. ontosight.aichemimpex.com Its applications span medicinal chemistry, agrochemical synthesis, and materials science. ontosight.aiontosight.ai

In medicinal chemistry, DEAM is a valuable building block for the synthesis of pharmaceuticals, including antibiotics, antiviral agents, and anticancer drugs. ontosight.ai It is also used in the development of compounds targeting the central nervous system. ontosight.aichemimpex.com The ability of DEAM to participate in cycloaddition reactions to form heterocyclic structures, such as pyrrolidines, is particularly significant in drug discovery.

Furthermore, DEAM finds application in the synthesis of agrochemicals like herbicides and pesticides. ontosight.aichemimpex.com Its versatility also extends to materials science, where it is used in the creation of novel polymers and functional materials. chemimpex.com The reactivity of DEAM allows for its incorporation into complex molecular frameworks, leading to the development of new materials with tailored properties. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O4 B132165 Diethyl aminomalonate CAS No. 6829-40-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl propanedioate
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InChI

InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3
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InChI Key

IYXGSMUGOJNHAZ-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)CC(=O)OCC
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Molecular Formula

C7H12O4
Record name DIETHYLMALONATE
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DSSTOX Substance ID

DTXSID7021863
Record name Diethyl propanedioate
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Molecular Weight

160.17 g/mol
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Physical Description

Liquid; Liquid, Other Solid, Colorless liquid with a sweet ester odor; [Hawley], Liquid, COLOURLESS LIQUID., colourless liquid with slightly fruity odour
Record name Propanedioic acid, 1,3-diethyl ester
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Boiling Point

200 °C, 199.00 to 200.00 °C. @ 760.00 mm Hg, 199 °C
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Flash Point

200 °F (93 °C) (open cup), 85 °C c.c.
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Solubility

In water, 20 g/L at 20 °C, Miscible with ethanol, ether; very soluble in acetone, benzene, Soluble in chloroform, Soluble in fixed oils, propylene glycol; insoluble in glycerin, mineral oil at 200 °C, 23.2 mg/mL at 37 °C, Solubility in water, g/l at 20 °C: 20 (moderate), soluble in most fixed oils and propylene glycol; slightly soluble in alcohol and water; insoluble in glycine and mineral oil, 1 mL in 1.5 mL 60% alcohol (in ethanol)
Record name Diethyl malonate
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Density

1.0551 g/cu cm at 20 °C, Density (at 20 °C): 1.06 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 1.053-1.056
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Vapor Density

5.52 (Air = 1), Relative vapor density (air = 1): 5.52
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Vapor Pressure

0.26 [mmHg], 0.19 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 36
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Impurities

In some cases, the use of conventional GC/FTIR technique is limited due to its lower detectability to micro-components in organic mixtues in comparison to GC/MS. In this paper, an integration of LG/GC using retention gap technique with partially concurrent solvent evaporation, as a efficient chromatographic system for sample preconcentration and preseparation, was coupled into FTIR system in order to overcome the detectability problems of GC/FTIR analysis. The applicability of the on-line LG-GC/FTIR method is demonstrated by analysis of the isomers of divinylbenzene in purified diethyl malonate under conditions of hexane/dichloromethane (85:15) used as mobile phase in LC, solvent evaporation temperature of 75 degrees C and inlet pressure of 0.20MPa etc.
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Color/Form

Colorless liquid, Clear, colorless liquid

CAS No.

105-53-3
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Melting Point

-50 °C
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Synthetic Methodologies for Diethyl Aminomalonate and Its Derivatives

Classical Approaches to DEAM Synthesis

Traditional methods for synthesizing Diethyl Aminomalonate often begin with readily available precursors like diethyl malonate. These routes are well-established and widely documented.

One of the most common and well-documented methods for synthesizing this compound is a two-step process starting from diethyl malonate. oregonstate.edu

The process begins with the nitrosation of diethyl malonate. This is typically achieved by treating diethyl malonate with sodium nitrite (B80452) (NaNO₂) in a suitable acidic medium, such as glacial acetic acid, at controlled low temperatures (e.g., 0–10°C). patsnap.com This reaction yields diethyl oximinomalonate, also known as diethyl isonitrosomalonate. orgsyn.org

The second step is the catalytic hydrogenolysis of the intermediate. The diethyl oximinomalonate is reduced, commonly using hydrogen gas in the presence of a catalyst. orgsyn.org The most frequently employed catalyst for this transformation is palladium on charcoal (Pd/C). orgsyn.orgorgsyn.org Alternative catalysts like Raney nickel have also been reported. orgsyn.orgorgsyn.org The hydrogenation is typically carried out in an alcohol solvent, such as ethanol (B145695). patsnap.comorgsyn.org

The resulting free base of this compound is often unstable for long-term storage. orgsyn.org Therefore, it is commonly converted into its more stable hydrochloride salt (this compound hydrochloride) by treating the reaction mixture with hydrogen chloride, often in an ethereal or ethanolic solution. patsnap.comorgsyn.org This classical method is reliable, with yields for the hydrochloride salt reported to be in the range of 78–82%. orgsyn.org

Table 1: Summary of the Classical Synthesis of this compound Hydrochloride

Step Starting Material Reagents Intermediate/Product Typical Yield Reference
1. Nitrosation Diethyl malonate Sodium nitrite, Acetic acid Diethyl oximinomalonate High patsnap.com
2. Hydrogenolysis Diethyl oximinomalonate H₂, 10% Pd/C catalyst This compound - orgsyn.org
3. Salt Formation This compound Hydrogen chloride This compound hydrochloride 78-82% orgsyn.org

The synthesis of this compound through the direct alkylation of aminomalic acid with ethanol is not a commonly cited or well-documented method in the reviewed scientific literature. This pathway is not considered a standard classical approach for the preparation of this compound.

An alternative pathway to this compound hydrochloride involves the use of Diethyl Hydroxymethylnitromalonate as the starting material. This compound can be reacted with ammonia (B1221849) to form the target molecule, which is subsequently converted to its hydrochloride salt. chemicalbook.com This method is noted as a potential route for producing DEAM, which serves as a key intermediate in the synthesis of various pharmaceutical compounds. chemicalbook.com

Advanced Synthetic Strategies for this compound Derivatives

Modern synthetic chemistry has focused on developing enantioselective methods to produce chiral derivatives of this compound. These advanced strategies are crucial for the synthesis of optically active pharmaceutical ingredients and other complex chiral molecules.

Enantioselective synthesis in this context does not typically involve creating chiral this compound itself, as its central carbon is prochiral but becomes a stereocenter upon substitution. Instead, DEAM is used as a key building block in reactions that generate new stereocenters with high enantioselectivity. These methods rely on the use of chiral catalysts to control the three-dimensional outcome of the reaction.

Chiral organocatalysts have emerged as powerful tools for the asymmetric synthesis of complex molecules from this compound. oregonstate.edu These small, metal-free organic molecules can activate substrates in a stereocontrolled manner.

A prominent strategy involves the reaction of DEAM with an aldehyde to form an in situ azomethine ylide. oregonstate.edusioc-journal.cn This reactive intermediate can then participate in various cycloaddition reactions. Chiral phosphoric acids (CPAs), particularly those derived from BINOL, are highly effective catalysts for these transformations. sioc-journal.cn For example, a three-component reaction between an aldehyde, DEAM, and an indolyl alcohol, catalyzed by a chiral BINOL-derived phosphoric acid, can produce highly functionalized tetrahydro-β-carboline derivatives with excellent yields (70-91%) and enantioselectivities (up to 93% ee). sioc-journal.cn

Similarly, proline-sulfonamide organocatalysts have been successfully used in three-component 1,3-dipolar cycloadditions. The reaction of an isatin, 2-cyclohexenone, and DEAM, catalyzed by a proline-based catalyst, yields complex polycyclic spirooxindoles with up to 99% enantiomeric excess (ee) and high diastereoselectivity. oregonstate.edu

These organocatalytic methods demonstrate the utility of DEAM as a nucleophilic component in constructing intricate chiral architectures, which are valuable in medicinal chemistry. nih.gov

Table 2: Examples of Enantioselective Synthesis of DEAM Derivatives Using Chiral Organocatalysts

Reaction Type Reactants Catalyst Type Product Type Yield Enantiomeric Excess (ee) Reference
Formal [3+3] Cycloaddition Aldehyde, DEAM, Indolyl alcohol Chiral Phosphoric Acid Tetrahydro-β-carboline 70-91% Up to 93% sioc-journal.cn
1,3-Dipolar Cycloaddition Isatin, 2-Cyclohexenone, DEAM Proline-sulfonamide Polycyclic Spirooxindole Up to 95% Up to 99% oregonstate.edu
Allylic Alkylation Morita-Baylis-Hillman carbonate, DEAM Quinine (B1679958)/Quinidine derivative α-methylene-γ-lactam precursor Up to 99% Up to 98% nih.gov

Compound Index

Enantioselective Synthesis

Catalytic Asymmetric Transformations

The asymmetric functionalization of primary amines and their derivatives is a cornerstone of synthetic chemistry, crucial for preparing natural products and pharmaceuticals. A notable advancement in this area involves the use of chiral aldehyde catalysis. In 2014, researchers led by Guo developed a chiral BINOL aldehyde catalyst capable of directly catalyzing the asymmetric α-functionalization of N-unprotected amino esters, including diethyl 2-aminomalonate. acs.orgrsc.org This organocatalytic system activates the α-C-H bond of the amine through the formation of enamine intermediates via corresponding 2-aza-allylic anions after deprotonation. acs.org This method represents an efficient strategy for creating chiral amino acid derivatives. rsc.org

Chiral Phosphoric Acid Catalysis

Chiral phosphoric acids (CPAs) have emerged as powerful Brønsted acid organocatalysts for a wide array of asymmetric syntheses. acs.orgresearchgate.net One significant application involves the asymmetric three-component formal [3+3] cycloaddition reaction of an aldehyde, diethyl 2-aminomalonate, and a substituted indolyl alcohol, catalyzed by chiral BINOL-derived monophosphoric acids. rsc.orgorganic-chemistry.org In this reaction, the CPA promotes the formation of an active azomethine ylide intermediate from the condensation of the aldehyde and this compound. rsc.orgorganic-chemistry.org Simultaneously, the CPA facilitates the dehydration of the indolyl alcohol to generate a transient vinyliminium intermediate. These two reactive species then undergo an asymmetric formal [3+3] cycloaddition to produce highly functionalized tetrahydro-β-carboline derivatives. rsc.org

Research has shown that 3,3'-disubstituted BINOL-phosphoric acids are particularly effective. For instance, the 3,3'-bis(p-ClPh) BINOL-phosphoric acid catalyst performs exceptionally well in non-polar solvents like toluene (B28343). rsc.org This methodology tolerates a variety of substituted indolyl alcohols, accommodating both electron-donating and electron-withdrawing groups, and provides the desired products in high yields (70% to 91%) and with excellent enantioselectivities (up to 93% ee). rsc.org

Another key application of CPAs is in asymmetric three-component 1,3-dipolar cycloadditions, which can yield imidazolidines with high enantioselectivity, reaching up to 98% ee. acs.org

CatalystSubstratesProduct TypeYieldEnantioselectivity (ee)Reference
3,3'-bis(p-ClPh) BINOL-phosphoric acidp-nitrobenzaldehyde, diethyl 2-aminomalonate, substituted indolyl alcoholsTetrahydro-β-carboline70-91%up to 93% rsc.org
Chiral Phosphoric AcidAldehydes, Amines, DipolarophilesImidazolidine (B613845)-up to 98% acs.org
N-Heterocyclic Carbene (NHC) Catalysis

N-Heterocyclic Carbene (NHC) catalysis has proven to be a highly efficient tool in asymmetric synthesis. researchgate.netacademictree.org A notable application is the low-loading NHC-catalyzed oxidative formal [3+2] annulation of enals with N-Ts this compound to construct diverse γ-lactams. researchgate.netacademictree.org This reaction is remarkable for its high efficiency, often requiring only 2 mol% of the NHC precursor to achieve good yields and excellent enantioselectivities. researchgate.netacademictree.org

The proposed mechanism involves the deprotonation of N-Ts this compound to form an intermediate that undergoes a Michael addition to an acyl azolium intermediate (generated from the enal and the NHC). researchgate.net Subsequent proton transfer and intramolecular lactamization lead to the γ-lactam product and regeneration of the NHC catalyst. researchgate.net This transition-metal-free reaction demonstrates a broad substrate scope, good functional group tolerance, and can be performed under mild conditions. researchgate.net Furthermore, its practicality has been demonstrated through successful large-scale synthesis. researchgate.net The resulting enantiopure γ-lactam can be a precursor to biologically active molecules such as (R)-rolipram. academictree.org

Catalyst LoadingReactantsProductYieldEnantioselectivity (ee)Reference
2 mol%Enals, N-Ts this compoundγ-LactamGoodExcellent researchgate.netacademictree.org
Enantioselective Allylic Alkylation

The enantioselective allylic alkylation of Morita–Baylis–Hillman (MBH) carbonates with diethyl 2-aminomalonate represents a successful application of organocatalysis. This reaction can be effectively achieved with the aid of in situ protection of the aminomalonate. nih.gov By using N-(2-formylphenyl)-4-methyl-benzenesulfonamide for this in situ protection, the reaction proceeds smoothly to yield the desired adducts in up to 99% yield with excellent regioselectivity and up to 98% enantiomeric excess (ee). nih.gov

A key feature of this methodology is the use of readily available and inexpensive Cinchona alkaloids as organocatalysts. Specifically, quinine can be used to produce one enantiomer of the product, while its pseudo-enantiomer, quinidine, can be used to access the adduct with the opposite configuration, also with high enantioselectivity. nih.gov The facile deprotection of the resulting adduct provides a straightforward route to enantiopure α-methylene-γ-lactams. nih.gov

Synthesis of Diethyl N-Boc-iminomalonate as an Electrophilic Glycine (B1666218) Equivalent

Diethyl N-Boc-iminomalonate has been established as a stable and highly reactive electrophilic glycine equivalent. nih.gov It can be prepared on a multi-gram scale via an aza-Wittig reaction between N-Boc-triphenyliminophosphorane and diethyl mesoxalate. This process yields the iminomalonate as a distillable, colorless oil in high yield (89%).

This stable imine reacts efficiently and selectively with organomagnesium compounds, such as Grignard reagents, at low temperatures. nih.gov The reaction affords substituted N-Boc-aminomalonates, which can subsequently be deprotected under mild conditions. A final hydrolysis step of the ester groups provides access to a variety of arylglycines. nih.gov This three-step route is advantageous due to the stability and reactivity of the iminomalonate, the commercial availability of the starting materials, and the mild deprotection conditions required.

ReactantsProductScaleYieldReference
N-Boc-triphenyliminophosphorane, Diethyl mesoxalateDiethyl N-Boc-iminomalonateMulti-gram89%
Diethyl N-Boc-iminomalonate, Organomagnesium reagentsSubstituted aryl N-Boc-aminomalonates-- nih.gov

N-Alkylation of Diethyl Acetamidomalonate

An efficient method for the N-alkylation of diethyl acetamidomalonate (DEAM) has been reported. This process can be followed by C-alkenylation, which is achieved by treating the N-alkenylated DEAM with various electrophiles in the presence of a base like cesium carbonate (Cs₂CO₃). The resulting C- and N-alkenylated products can then undergo ring-closing metathesis (RCM) reactions to produce cyclic amino acid derivatives in good yields.

The alkylation of DEAM is a foundational step in the synthesis of many α-amino acids. The process involves deprotonation to form a stable enolate intermediate, which then reacts with an alkyl halide in a nucleophilic substitution. While this reaction works well with reactive electrophiles, alkylation with less reactive electrophiles like long-chain alkyl halides can be challenging under classical conditions. However, modified phase-transfer catalysis conditions, using potassium tert-butoxide (KOtBu) as the base in the absence of an organic solvent, have been shown to efficiently alkylate DEAM even with weak electrophiles.

Visible Light-Promoted Transformations

Visible light-promoted reactions have emerged as a powerful and sustainable tool in organic synthesis. rsc.org A notable application is the one-pot synthesis of β-lactams through a photoinduced carbonylative annulation. researchgate.net This process can be initiated with the in situ allylation of diethyl 2-aminomalonate with allyl bromide. Without purification, the resulting allylated intermediate can be directly subjected to visible light irradiation in the presence of a photocatalyst (like 4CzIPN) and a carbon monoxide (CO) atmosphere. researchgate.net This radical relay carbonylative annulation proceeds to form the desired β-lactam product in good yield on a gram scale. researchgate.net

The power of photocatalysis is also highlighted in its ability to streamline complex syntheses. For instance, a phosphonate (B1237965) analogue of Fingolimod phosphate, which previously required a nine-step synthesis starting from diethyl 2-aminomalonate, can now be synthesized in just two synthetic operations using a new photocatalytic hydroaminoalkylation protocol. acs.org This demonstrates how visible-light-mediated strategies can create more efficient and direct synthetic routes to complex molecules. acs.org

Reaction TypeStarting MaterialKey ReagentsProductYieldReference
Carbonylative AnnulationDiethyl 2-aminomalonateAllyl bromide, 4CzIPN, CO, Blue LEDsβ-Lactam54% (on 0.37g scale) researchgate.net
HydroaminoalkylationEthanolamine, 4-octylstyrenePhotocatalyst, Visible lightγ-Arylamine (Fingolimod)- acs.org

Metal-Catalyzed Approaches

The synthesis of this compound and its derivatives has been significantly advanced through the use of various metal catalysts, enabling milder reaction conditions and broader substrate scopes. These methods offer powerful alternatives to traditional synthetic routes.

Palladium-Catalyzed Reactions

Palladium catalysts are widely employed in the synthesis of this compound, primarily through the hydrogenation of diethyl 2-oximinomalonate. A common method involves the use of 10% palladium on charcoal (Pd/C) as the catalyst. orgsyn.org This process typically involves the reduction of the oxime group under hydrogen pressure to yield the corresponding amine. For instance, diethyl isonitrosomalonate can be hydrogenated using a 10% palladium-on-charcoal catalyst in ethanol at elevated temperatures and pressures to produce this compound. orgsyn.org The resulting amine is often converted to its more stable hydrochloride salt by treatment with hydrochloric acid. orgsyn.org

Palladium catalysis also extends to C-C bond formation. For example, diallyl 2-alkyl-2-arylmalonates have been shown to undergo palladium-catalyzed decarboxylative allylation. organic-chemistry.org Furthermore, palladium-catalyzed reactions have been utilized in the synthesis of complex heterocyclic structures starting from derivatives of this compound. In one instance, a formal [3+2] cycloaddition reaction involving this compound hydrochloride was used to produce a 2,3-dihydro-1H-pyrrole derivative. nih.gov

The synthesis of diethyl 2-amino-2-benzylmalonate has been achieved starting from this compound hydrochloride, yielding a colorless oil. ub.edu The choice of palladium catalyst and reaction conditions can be tailored to achieve specific synthetic outcomes.

Indium(III)-Catalyzed Additions

Indium(III) catalysts, such as indium(III) triflate (In(OTf)₃) and indium(III) chloride (InCl₃), have proven effective in promoting the addition of nucleophiles to unsaturated systems, providing a pathway to derivatives of this compound. researchgate.netasianpubs.org A key application is the Markovnikov addition of active methylene (B1212753) compounds like diethyl acetamidomalonate to terminal alkynes. nih.gov This reaction offers a practical route to β-branched α-amino acids. nih.gov

Indium(III) bromide (InBr₃) has also been shown to be an efficient catalyst for these transformations. researchgate.net The catalytic activity of indium compounds facilitates the Michael addition of amines to α,β-unsaturated esters and nitriles under mild conditions, leading to the synthesis of β-amino esters and nitriles. asianpubs.org Furthermore, indium(I) iodide, in conjunction with chiral BOX-type ligands, has been used to catalyze the enantioselective allylation of α-ketiminoesters, yielding α-allyl-α-aryl and α-allyl-α-trifluoromethyl amino esters with high optical purity. organic-chemistry.org

Research has also demonstrated the use of indium(III) chloride in catalyzing the double Mannich reaction and tandem cyclization of imines with ketones, leading to highly substituted 4-piperidones. acs.org

Rhenium Complex-Catalyzed Reactions

Rhenium complexes have emerged as versatile catalysts for a variety of organic transformations, including those that can be applied to the synthesis of amino acid precursors. For example, rhenium catalysts have been successfully used in the [3+2] carbocyclization of N-H ketimines and alkynes via C-H bond activation to produce unprotected tertiary indenamines. researchgate.net This method is characterized by its high atom-economy and broad substrate scope. researchgate.net

Additionally, rhenium-catalyzed additions of carbonyl compounds to the carbon-nitrogen triple bonds of nitriles have been reported, leading to the formation of (Z)-enamines, which are valuable synthetic intermediates. acs.org While not directly producing this compound, these methods highlight the potential of rhenium catalysis in constructing key structural motifs found in complex amino acid derivatives. acs.orgbohrium.com The development of rhenium-catalyzed reactions continues to provide new strategies for the synthesis of functionalized organic molecules. researchgate.netnih.gov

Nickel(0)-Catalyzed Cross-Coupling

Nickel(0) complexes are effective catalysts for cross-coupling reactions, which are instrumental in forming carbon-carbon bonds. sioc-journal.cn These reactions often involve the coupling of an organometallic reagent with an organic halide or another electrophile. In the context of this compound chemistry, nickel catalysis has been explored for the cross-electrophile coupling of aryl/vinyl halides with benzothiazolium salts derived from alcohols. researchgate.net

The choice of ligand is crucial in nickel-catalyzed reactions, as it influences the catalytic activity and selectivity. nih.govrsc.org For instance, the combination of Ni(COD)₂ with tricyclohexylphosphine (B42057) (PCy₃) has been identified as an optimal system for certain cross-coupling reactions. nih.gov Nickel-catalyzed cross-coupling of non-activated alkyl halides has become a significant area of research, offering a powerful tool for organic synthesis. rsc.org Furthermore, nickel catalysis has been successfully applied to the coupling of 2-fluorobenzofurans with arylboronic acids through the activation of the aromatic C–F bond. beilstein-journals.org These methods provide pathways to construct complex molecular architectures that could incorporate the this compound moiety.

Organomagnesium Reagents in DEAM Chemistry

Organomagnesium reagents, commonly known as Grignard reagents, play a central role in the synthesis of this compound (DEAM) derivatives, particularly in the formation of α-substituted amino acids. A key strategy involves the reaction of an electrophilic glycine equivalent, such as diethyl N-Boc-iminomalonate, with various organomagnesium compounds. thieme-connect.comorganic-chemistry.orgresearchgate.net

This approach allows for the introduction of a wide range of aryl and heteroaryl groups at the α-position. thieme-connect.comthieme-connect.com The process typically begins with the preparation of diethyl N-Boc-iminomalonate, which is a stable and highly reactive electrophile. organic-chemistry.orgthieme-connect.com This imine is then reacted with an organomagnesium reagent, often prepared in situ via a halogen-metal exchange from the corresponding aryl or heteroaryl iodide. organic-chemistry.orgthieme-connect.com The addition of the Grignard reagent to the imine occurs rapidly at low temperatures, such as -78 °C, to afford the desired N-Boc-protected aminomalonate adducts in good yields. thieme-connect.com

Subsequent deprotection of the N-Boc group and hydrolysis of the ester functionalities lead to the formation of the target arylglycines. thieme-connect.comorganic-chemistry.org This methodology is advantageous due to the stability and reactivity of the iminomalonate, the commercial availability of the starting materials, and the mild conditions required for deprotection. organic-chemistry.org

The following table summarizes the synthesis of various diethyl 2-amino-2-arylmalonate derivatives using this organomagnesium-based approach.

EntryAryl/Heteroaryl IodideOrganomagnesium ReagentProductYield (%)
14-Iodoanisole4-Methoxyphenylmagnesium iodideDiethyl 2-amino-2-(4-methoxyphenyl)malonate89
22-Iodoanisole2-Methoxyphenylmagnesium iodideDiethyl 2-amino-2-(2-methoxyphenyl)malonate75
34-Iodotoluene4-Tolylmagnesium iodideDiethyl 2-amino-2-(p-tolyl)malonate85
42-IodothiopheneThiophen-2-ylmagnesium iodideDiethyl 2-amino-2-(thiophen-2-yl)malonate71
53-IodopyridinePyridin-3-ylmagnesium iodideDiethyl 2-amino-2-(pyridin-3-yl)malonate78

Data sourced from Calí, P., & Begtrup, M. (2002). Synthesis of Arylglycines by Reaction of Diethyl N-Boc-iminomalonate with Organomagnesium Reagents. Synthesis, 2002(01), 63-66. thieme-connect.com

Reactivity and Reaction Mechanisms

Role as a Nucleophile and Electrophile

The chemical behavior of diethyl aminomalonate is characterized by its dual reactivity. The presence of the amino group on the central carbon atom confers nucleophilic properties to the molecule. This nucleophilicity is central to its participation in reactions such as cycloadditions and alkylations. For instance, N-protected aminomalonates are frequently employed as nucleophiles in reactions with gramines for the synthesis of tryptophan derivatives. acs.org

Conversely, under certain conditions, this compound can act as a precursor to electrophilic species. A notable example is the in situ generation of diethyl N-Boc-iminomalonate, which serves as a highly reactive electrophilic glycine (B1666218) equivalent. organic-chemistry.orgorganic-chemistry.org This iminomalonate readily reacts with organomagnesium compounds, leading to the formation of substituted aryl N-Boc-aminomalonates, which can be subsequently hydrolyzed to produce arylglycines. organic-chemistry.orgorganic-chemistry.org This dual reactivity allows for complex molecular architectures to be constructed from a relatively simple starting material.

Formation and Reactivity of Azomethine Ylides

A significant aspect of this compound's reactivity involves its ability to form azomethine ylides. These 1,3-dipolar species are typically generated in situ through the condensation of this compound with an aldehyde, such as paraformaldehyde or various benzaldehydes. nih.govrsc.orgacs.orgchemicalbook.com The resulting azomethine ylide is a highly reactive intermediate that readily participates in cycloaddition reactions. chemicalbook.com Chiral phosphoric acids can catalyze the formation of these ylides, enabling asymmetric transformations. sioc-journal.cn

Azomethine ylides derived from this compound are key intermediates in 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings like pyrrolidines. chemicalbook.comrsc.orgportico.org These reactions can be performed as one-pot, three-component processes, combining this compound, an aldehyde, and a dipolarophile (an electron-deficient alkene). rsc.orgacs.orgnih.gov This approach offers an efficient and diastereoselective route to polysubstituted pyrrolidine (B122466) derivatives. rsc.orgrsc.org Microwave-assisted heating has been shown to improve the outcomes of these cycloadditions compared to conventional heating methods. rsc.org

The regioselectivity of the 1,3-dipolar cycloaddition of azomethine ylides from this compound is a critical factor influencing the final product structure. Studies have shown that reactions with acrylate (B77674) and propiolate derivatives can yield mixtures of regioisomers. nih.govacs.orgacs.org Generally, the formation of the 2,2,3-trisubstituted pyrrolidine is favored. nih.govacs.orgacs.org However, the steric bulk of the activating group on the dipolarophile plays a significant role; an increase in the size of this group leads to a higher proportion of the 2,2,4-trisubstituted product. nih.govacs.org

DipolarophileMajor RegioisomerMinor Regioisomer
Acrylate derivatives2,2,3-trisubstituted2,2,4-trisubstituted
Propiolate derivatives2,2,3-trisubstituted2,2,4-trisubstituted

Table 1: Regioselectivity in 1,3-Dipolar Cycloadditions of this compound-derived Azomethine Ylides.

A notable advancement in the use of this compound is the development of cascade reactions that combine imine formation, azomethine ylide generation, and 1,3-dipolar cycloaddition in a single pot. acs.orgnih.gov This efficient process allows for the synthesis of highly functionalized pyrrolidines from a variety of aldehydes, this compound, and electron-deficient alkenes. acs.orgnih.gov The mild reaction conditions are a key advantage, even enabling the use of enolizable aldehydes, which were previously challenging substrates. acs.orgnih.gov These cascade reactions often exhibit good chemo-, regio-, and stereoselectivity. acs.orgnih.gov

1,3-Dipolar Cycloadditions

Mannich Reactions and Related Transformations

This compound is also a valuable component in Mannich reactions, a classic method for the synthesis of β-amino carbonyl compounds. mdpi.comnih.govcore.ac.uk In these reactions, this compound can act as the amine component, reacting with an aldehyde and a carbon acid to form the Mannich base.

A significant area of research has been the development of asymmetric catalytic Mannich reactions involving ketimines, which provides a direct route to chiral α-tertiary amines. mdpi.comnih.govnih.gov Ketimines are generally considered challenging electrophiles. nih.gov However, effective catalytic systems have been developed to overcome this. For instance, chiral phosphoric acids have been successfully used to catalyze the Mannich reaction of 2-aryl-3H-indol-3-ones with Schiff bases generated in situ from aromatic aldehydes and this compound. mdpi.comnih.gov This method yields complex heterocyclic structures containing a nitrogen-substituted quaternary stereocenter with high diastereoselectivity. mdpi.comnih.gov

Another example involves the use of isatin-derived ketimines as electrophiles in Mannich reactions. nih.gov These reactions provide direct access to enantioenriched 3-substituted-3-aminooxindoles, which are important structural motifs in many biologically active molecules. nih.gov

Reaction with Schiff Bases

Schiff bases, compounds containing a carbon-nitrogen double bond (imine), react with this compound to form a variety of important products. These reactions typically proceed through the formation of an azomethine ylide intermediate. The primary amine of this compound can condense with aldehydes or ketones to reversibly form a Schiff base. nih.govwikipedia.orggsconlinepress.com In the presence of an activating agent, this intermediate can then undergo further transformations.

One notable application is in the synthesis of pyrrolidine derivatives. For instance, imines derived from salicylaldehyde (B1680747) and this compound can participate in [3+2] cycloaddition reactions with 2-arylidene-benzofuran-3(2H)-ones. rsc.org This reaction, often catalyzed by cinchona alkaloids like quinine (B1679958), provides a pathway to complex pyrrolidine structures incorporating a benzofuranone framework. rsc.orgnih.gov The mechanism involves the formation of an azomethine ylide from the Schiff base, which then acts as a 1,3-dipole in the cycloaddition.

Michael Additions

The active methylene (B1212753) group of this compound makes it a competent nucleophile in Michael additions, a conjugate addition of a carbanion to an α,β-unsaturated carbonyl compound. This reactivity has been extensively utilized in the synthesis of highly functionalized molecules.

Double Michael Reactions for Heterocycle Formation

A particularly powerful application of this compound in Michael additions is its use in double Michael reactions to construct heterocyclic rings. In a notable example, nitrogen-tethered diacids, which can be prepared through the reductive alkylation of this compound, undergo a double Michael reaction with 3-butyn-2-one. nih.govacs.org This process leads to the formation of highly substituted and functionalized piperidines, which are derivatives of pipecolic acid, often with a high degree of stereoselectivity. nih.gov The resulting heterocyclic adducts can be further cyclized to generate various azabicyclic and diazabicyclic compounds. nih.gov

Annulation Reactions

Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, are a cornerstone of synthetic organic chemistry. This compound serves as a versatile three-carbon component in several types of annulation reactions for the synthesis of five- and six-membered rings.

Formal [3+2] Annulations

This compound is a key participant in formal [3+2] annulation reactions, providing a three-atom fragment to form a five-membered ring. In one such process, an N-heterocyclic carbene (NHC)-catalyzed oxidative formal [3+2] annulation of enals with N-tosyl (N-Ts) this compound has been developed. rsc.orgrsc.org This reaction produces a variety of γ-lactams in good yields and with excellent enantioselectivities, often requiring only a low catalyst loading. rsc.orgrsc.orgdntb.gov.ua The proposed mechanism involves the deprotonation of N-Ts this compound to form a nucleophilic intermediate. This intermediate then undergoes a Michael addition to an activated enal, followed by an intramolecular lactamization to yield the γ-lactam product. rsc.org

Another strategy involves the reaction of imines derived from salicylaldehyde and diethyl aminomalonates with aurones in a [3+2] cycloaddition process to synthesize pyrrolidine derivatives with a benzofuran-3(2H)-one framework. nih.gov The use of a simple cinchona alkaloid catalyst, quinine, was found to be effective for this transformation. nih.gov

Formal [3+2] Cycloaddition for Heterocycle Synthesis

The generation of azomethine ylides from this compound and aldehydes is a common strategy for engaging in formal [3+2] cycloaddition reactions to synthesize various heterocycles. These 1,3-dipolar cycloadditions are effective for constructing pyrrolidine rings. For instance, the reaction of azomethine ylides derived from this compound with nitroalkenes can be catalyzed by various agents, including silver salts, or can proceed thermally to yield highly functionalized proline derivatives. ua.es

Furthermore, chiral Brønsted acids can catalyze the 1,3-dipolar cycloaddition of aldehydes, amino esters like this compound, and anilines to produce chiral imidazolidines with high stereoselectivity. acs.org Similarly, an asymmetric three-component formal [3+3] cycloaddition has been reported where an azomethine ylide from an aldehyde and this compound reacts with indolyl alcohols to form functionalized tetrahydro-β-carbolines, catalyzed by chiral phosphoric acids. sioc-journal.cn

[5+1] Annulation Route to Piperidines

In a unique application, this compound has been employed in a [5+1] annulation strategy to synthesize highly substituted piperidines. nih.govresearchgate.net This method involves a double Michael reaction of nitrogen-containing tethered diacids, prepared from this compound, with 3-butyn-2-one. nih.govacs.org This reaction is noteworthy for its high stereoselectivity in forming these six-membered heterocyclic structures. nih.gov

Alkylation Reactions

This compound and its derivatives are versatile substrates for various alkylation reactions, leading to the synthesis of a wide range of compounds, particularly α-amino acids. The alkylation can occur at the carbon or nitrogen atom, depending on the reaction conditions and the specific derivative used.

A primary application involves the alkylation of N-acylated derivatives, such as diethyl acetamidomalonate (DEAM). This process is a cornerstone of the malonic ester synthesis for producing racemic α-amino acids. wikipedia.org The synthesis involves deprotonation of the α-carbon with a base like sodium ethoxide, followed by reaction with an alkyl halide. wikipedia.org Subsequent hydrolysis and decarboxylation yield the desired amino acid. For example, alkylation with benzyl (B1604629) chloride produces the precursor to phenylalanine, while reaction with propiolactone in a one-pot reaction yields racemic glutamic acid with an 87% yield. wikipedia.org

Direct alkylation of the unprotected amino group can be achieved through reductive alkylation. This method has been used to prepare nitrogen-containing tethered diacids, which are precursors for highly substituted piperidines via a double Michael reaction. nih.gov

Furthermore, enantioselective alkylation has been developed. The asymmetric allylic alkylation of Morita–Baylis–Hillman (MBH) carbonates with this compound can be achieved with high yields and enantioselectivity. acs.org This reaction is facilitated by the in situ protection of the amino group and the use of chiral organocatalysts like quinine or quinidine. acs.org This method provides access to adducts with opposite configurations simply by selecting the appropriate catalyst. acs.org

Table 1: Organocatalytic Asymmetric Allylic Alkylation of MBH Carbonates with this compound acs.org

CatalystSolventAdditiveYield (%)Enantiomeric Excess (ee %)
QuinineCHCl₃4 Å MS9198
QuinineCHCl₃-7598
QuinidineToluene (B28343)4 Å MS6596

Reaction performed with N-(2-formylphenyl)-4-methyl-benzenesulfonamide for in situ protection.

Acylation Reactions

Acylation of this compound predominantly occurs at the nitrogen atom, as the amino group is a more reactive nucleophile than the α-carbon under typical acylation conditions. The most significant acylation reaction is its conversion to diethyl acetamidomalonate (DEAM) by treatment with acetic anhydride. wikipedia.org This reaction is often performed following the reduction of diethyl isonitrosomalonate, where the resulting this compound is directly acetylated in the filtrate without isolation. orgsyn.org The process is efficient, with reported yields of 77%. wikipedia.org

An early attempt to perform a C-alkylation using acetyl chloride unexpectedly resulted in a quantitative yield of N-acylated DEAM, highlighting the high reactivity of the amino group towards acylating agents. orgsyn.org The formation of DEAM is crucial because the acetyl group serves as a protecting group, allowing for selective deprotonation and subsequent C-alkylation in amino acid synthesis. wikipedia.org

Hydrolysis and Decarboxylation

The hydrolysis and subsequent decarboxylation of alkylated this compound derivatives represent the final and critical steps in the synthesis of α-amino acids via the malonic ester route. wikipedia.orgrsc.org This sequence is typically applied to C-alkylated diethyl acetamidomalonate. wikipedia.org

The process involves two main transformations:

Hydrolysis: The two ester groups and the N-acetyl group are hydrolyzed, usually under acidic or basic conditions. Refluxing in aqueous hydrochloric acid is a common method. organic-chemistry.org This step generates a substituted aminomalonic acid.

Decarboxylation: The resulting α-amino-α-carboxyacetic acid intermediate is unstable and readily loses one of its carboxyl groups as carbon dioxide upon heating, yielding the final α-amino acid. wikipedia.orgrsc.org

This sequence has been successfully employed to produce various amino acids. For instance, after alkylating DEAM with benzyl chloride, this hydrolysis and decarboxylation sequence yields phenylalanine. wikipedia.org Similarly, substituted arylglycines can be synthesized from aryl-substituted N-Boc-aminomalonates through hydrolysis. organic-chemistry.orgresearchgate.net The choice of reaction conditions, such as the use of different solvents like xylene, dioxane, or pyridine (B92270) at high temperatures, can influence the reaction time and efficiency. researchgate.net

Oxidative Processes

Derivatives of this compound can participate in various oxidative reactions to construct complex molecular architectures. One notable example is the N-heterocyclic carbene (NHC)-catalyzed oxidative formal [3+2] annulation. In this reaction, N-Ts-diethyl aminomalonate reacts with enals in the presence of an NHC catalyst and an oxidant. rsc.org The process involves the deprotonation of the N-Ts aminomalonate, which then acts as a nucleophile in a Michael addition to an acyl-azolium intermediate generated from the enal and the NHC. Subsequent intramolecular cyclization and oxidation yield highly functionalized γ-lactams with excellent enantioselectivities. rsc.org This reaction tolerates a broad range of substrates and can be performed with low catalyst loading (e.g., 2 mol%). rsc.org

Another innovative oxidative process is the direct C-N bond formation through a copper-catalyzed oxidative amination. A patented method describes the reaction of diethyl malonate with acetamide (B32628) using a cuprous chloride (CuCl) catalyst and a specific biquinoline dicarboxylate ligand. google.com This reaction utilizes air as the oxidant and proceeds in acetic acid, providing a more environmentally friendly route to diethyl acetamidomalonate compared to traditional methods involving nitrosation and reduction. google.combenchchem.com

Computational and Theoretical Studies of Reactivity

Computational studies, particularly using quantum chemical methods, have been instrumental in understanding the reactivity, reaction mechanisms, and stereochemical outcomes of reactions involving this compound and its derivatives. core.ac.ukrsc.org

These theoretical investigations provide insights into the structure and stability of reactants, intermediates, and transition states, which are often difficult to determine experimentally. For example, computational analysis of intramolecular 1,3-dipolar cycloadditions of azomethine ylides derived from this compound has been performed to elucidate the reaction's stereochemical course. core.ac.uk Similarly, molecular modeling is used to understand the three-dimensional structure and dynamic behavior of these molecules. benchchem.com

Density Functional Theory (DFT) calculations are a powerful tool for elucidating the detailed mechanisms of reactions involving this compound derivatives. core.ac.uk Such studies have been applied to investigate the mechanism of Michael additions and cycloaddition reactions. benchchem.com

In the study of intramolecular 1,3-dipolar cycloadditions of azomethine ylides (generated from the condensation of this compound and aldehydes), DFT calculations were used to map the potential energy surface of the reaction. core.ac.uk The calculations revealed that the reaction proceeds via a relatively asynchronous transition state. The kinetic profile derived from these studies helps to explain the observed product distributions and diastereoselectivities under different reaction conditions (e.g., thermal vs. microwave irradiation). core.ac.uk DFT has also been used to support the stereochemical assignment of products from Dieckmann cyclizations of N-acylated imidazolidines derived from this compound, by identifying the most stable product isomer. rsc.org

Computational studies are particularly valuable for predicting and explaining the stereochemical outcomes of complex reactions. By locating and analyzing the energies of various possible transition states, researchers can determine the most favorable reaction pathway and thus the stereochemistry of the major product.

For the intramolecular 1,3-dipolar cycloaddition of azomethine ylides derived from this compound, computational analysis showed that the formation of specific 1,3-dipole isomers (W and S' dipoles) dictates the final stereochemistry. core.ac.uk The calculations demonstrated that the endo-geometries for the cycloaddition are energetically favored, leading to the observed cis-fused cycloadducts as the major products. core.ac.uk

In the synthesis of fused tetramate-imidazolidine derivatives, the stereochemistry of N-acylation of imidazolidines (prepared from this compound) was investigated. rsc.org The exclusive formation of a single cis-2,4-diastereomer upon acylation was explained by Seebach's "cis effect." The relative stereochemistry of the final bicyclic tetramate products, formed via Dieckmann cyclization, was confirmed with DFT calculations which identified the most stable product conformer, supporting assignments made through NMR and X-ray crystallography. rsc.org

Applications in Complex Molecule Synthesis

Synthesis of Amino Acids and Derivatives

The malonic ester synthesis, a classical method for preparing carboxylic acids, has been adapted using diethyl aminomalonate derivatives to produce a wide array of amino acids. This approach offers the flexibility to introduce diverse side chains, leading to both natural and non-natural amino acid structures.

α-Amino Acids

The synthesis of α-amino acids can be achieved using diethyl acetamidomalonate (DEAM), a derivative of this compound. wikipedia.org This process, known as the amidomalonate synthesis, involves the alkylation of DEAM, followed by hydrolysis and decarboxylation to yield the desired α-amino acid. wikipedia.orgquora.com The key steps include the deprotonation of DEAM to form a stabilized enolate, which is then alkylated with an appropriate alkyl halide. wikipedia.org Subsequent hydrolysis of the ester and amide groups under acidic conditions, followed by heating, leads to decarboxylation, affording the final α-amino acid. wikipedia.org For example, phenylalanine can be synthesized by reacting DEAM with benzyl (B1604629) chloride in the presence of a base like sodium ethoxide, followed by hydrolysis and decarboxylation. wikipedia.org

A general procedure for the synthesis of α-amino acids via diethyl acetamidomalonate is outlined below:

StepReagents and ConditionsIntermediate/Product
Deprotonation Diethyl acetamidomalonate, Base (e.g., Sodium Ethoxide)Enolate of diethyl acetamidomalonate
Alkylation Alkyl halide (R-X)Diethyl 2-acetamido-2-alkylmalonate
Hydrolysis & Decarboxylation Acid (e.g., HCl), Heatα-Amino acid

α-Branched α-Amino Acids

The synthesis of α-branched α-amino acids can be achieved through methods such as the indium(III)-catalyzed Markovnikov addition of diethyl acetamidomalonate to terminal alkynes. researchgate.net This reaction provides a practical route to β-branched α-amino acids. researchgate.net

Non-Natural Amino Acids

This compound serves as a crucial precursor for the synthesis of non-natural α-amino acids through the alkylation of its enolate. The general strategy involves introducing various side chains via reaction with alkyl halides, followed by hydrolysis and decarboxylation to form the α-amino acid backbone. A microwave-assisted method has been developed for the rapid synthesis of racemic unnatural amino acids with a wide range of functional groups, using diethyl acetamidomalonate as the starting material. nih.gov Furthermore, the development of a synthetic equivalent of α,α-dicationic acetic acid using diethyl mesoxalate allows for the synthesis of unnatural amino acid derivatives, such as homologs of tryptophan, through the introduction of two different nucleophiles. rsc.org

Constrained Amino Acid Derivatives

Arylglycines

A versatile, three-step route to racemic arylglycines utilizes diethyl N-Boc-iminomalonate as an electrophilic glycine (B1666218) equivalent. organic-chemistry.orgresearchgate.netthieme-connect.comthieme-connect.com This stable and highly reactive imine, prepared on a multi-gram scale, reacts with organomagnesium reagents (Grignard reagents) to form substituted aryl N-Boc-aminomalonates. organic-chemistry.orgresearchgate.netthieme-connect.com The N-Boc protecting group can be removed under mild conditions, and subsequent hydrolysis and decarboxylation of the resulting aminomalonate derivatives yield the desired arylglycines. organic-chemistry.orgresearchgate.netthieme-connect.com This method is advantageous due to the stability and reactivity of the iminomalonate, the commercial availability of starting materials, and the mild deprotection conditions. organic-chemistry.org

The synthesis of various arylglycines has been demonstrated with good yields:

Aryl GroupYield of Aminomalonate Derivative (%)Reference
Phenyl89 thieme-connect.com
4-Methoxyphenyl85 thieme-connect.com
4-Chlorophenyl81 thieme-connect.com
2-Thienyl73 thieme-connect.com

Heterocyclic Compound Synthesis

This compound is a valuable reagent in the synthesis of a variety of heterocyclic compounds. Its bifunctional nature allows it to participate in cyclization reactions to form rings containing nitrogen and other heteroatoms.

An efficient method for the synthesis of 1H,1′H-2,3′-bipyrroles involves the cyclocondensation of 2-(acylethynyl)pyrroles with this compound hydrochloride. thieme-connect.com The reaction proceeds in the presence of cesium carbonate in refluxing acetonitrile. thieme-connect.com Under the same conditions, 2-(acylethynyl)pyrroles bearing bulky substituents on the nitrogen atom react with this compound to produce 1H,2′H-2,3′-bipyrroles and pyrrolyl-aminopyrones. thieme-connect.com

This compound has also been utilized in the synthesis of tetrahydro-5,5′-bi(1,2,4-triazin-6-ones). These compounds are prepared in high yield through the reaction of this compound with various N-(aryl)hydrazonoyl chlorides in the presence of triethylamine. scispace.com

Furthermore, nitrogen-containing tethered diacids, which can be prepared by the reductive alkylation of this compound, undergo double Michael reactions with 3-butyn-2-one. This [5 + 1] annulation route leads to the formation of highly substituted and functionalized piperidines with high stereoselectivity. nih.gov These heterocyclic adducts can be further cyclized to create a variety of azabicyclic and diazabicyclic compounds. nih.gov this compound hydrochloride is also used as a pharmaceutical intermediate for the synthesis of pyrimidine (B1678525) heterocyclic compounds. patsnap.com

Pyrrolidines

The pyrrolidine (B122466) ring is a fundamental structural motif in numerous natural products and biologically active compounds. This compound serves as a valuable precursor for the construction of this five-membered heterocycle, particularly through cycloaddition reactions.

Highly Functionalized Pyrrolidines

A primary method for synthesizing highly functionalized pyrrolidines is through the [3+2] cycloaddition reaction of azomethine ylides, which can be generated in situ from this compound and an aldehyde. acs.orgnih.gov This one-pot, three-component strategy involves mixing an aldehyde, this compound (or its dimethyl analogue), and an electron-deficient alkene. acs.orgnih.gov The reaction proceeds through a cascade of imine formation, tautomerization to an azomethine ylide, and subsequent 1,3-dipolar cycloaddition. acs.org

This method is notable for its efficiency and mild reaction conditions, which permit the use of enolizable aldehydes, a limitation in previous methods. acs.orgnih.gov The reaction demonstrates good chemo-, regio-, and stereoselectivity. For instance, exclusive endo selectivity is observed with dipolarophiles like N-phenylmaleimide and maleic anhydride. acs.orgnih.gov While highly effective with some dipolarophiles, others, such as methyl acrylate (B77674), may require catalysis by Ag(I) to achieve good selectivity. acs.orgnih.gov

Research has also demonstrated the synthesis of highly substituted pyrrolidines by treating specific starting materials with this compound hydrochloride and sodium acetate (B1210297) in acetic acid at elevated temperatures. clockss.org Furthermore, organocatalytic three-component approaches in aqueous media have been developed, using catalysts like diphenyl[(2S)-pyrrolidin-2-yl]methanol to produce densely functionalized pyrrolidines in a stereoselective manner. researchgate.net These reactions benefit from reduced waste and shorter reaction times. researchgate.net

Table 1: Three-Component Synthesis of Highly Functionalized Pyrrolidines

AldehydeDipolarophileCatalyst/ConditionsProductYieldReference
4-NitrobenzaldehydeMethyl 2-phenylacrylateAcetic acid, Dichloromethane, 298 K, 24h2,2-Diethyl 4-methyl 5-(4-nitrophenyl)-4-phenylpyrrolidine-2,2,4-tricarboxylateNot specified nih.gov
Various aldehydesN-phenylmaleimideTHF, room tempHighly functionalized pyrrolidineGood to excellent acs.orgnih.gov
Various aldehydesMaleic anhydrideTHF, room tempHighly functionalized pyrrolidineGood to excellent acs.orgnih.gov
Various aldehydesMethyl acrylateAg(I) catalyst, THFHighly functionalized pyrrolidineGood acs.orgnih.gov
α,β-unsaturated aldehydesAromatic aldehydesdiphenyl[(2S)-pyrrolidin-2-yl]methanol, brinePolysubstituted pyrrolidineHigh researchgate.net

Pyrroles

The pyrrole (B145914) nucleus is another critical heterocyclic structure found in vital biomolecules like porphyrins and in many pharmaceuticals. thieme-connect.com this compound is a cornerstone reagent in several pyrrole synthesis methodologies.

N-Unsubstituted Pyrroles

A novel and efficient route for the synthesis of 3,4-diaryl N-unsubstituted pyrroles utilizes this compound as a superior nucleophile. richmond.edu The process involves the reaction of chalcone-derived intermediates, specifically β-ketoaldehydes, with this compound. richmond.edu Optimal results are achieved under aprotic conditions in toluene (B28343) with Bismuth(III) triflate (Bi(OTf)₃) as a catalyst, leading to high product convergence and minimal side-product formation. richmond.edu This method provides a mild and scalable pathway to a class of pyrroles that are otherwise challenging to synthesize. richmond.edu

Ethyl Pyrrole-2-carboxylates

The synthesis of ethyl pyrrole-2-carboxylates, which are versatile precursors for tetrapyrroles and porphyrins, has been significantly improved by using preformed this compound. acs.orgwikipedia.org This improved procedure, a modification of the Kleinspehn synthesis, involves adding a mixture of a 1,3-diketone and this compound to boiling glacial acetic acid. acs.orgwikipedia.org This method has proven more reliable and provides higher yields than the original in situ reduction of diethyl oximinomalonate with zinc. acs.org

Yields are excellent, ranging from 75-90% for single products derived from symmetrical diketones and 60-70% for the dominant isomer from unsymmetrical diketones. acs.org The reaction has been successfully applied to a wide range of alkyl-substituted 1,3-diketones to produce various ethyl pyrrole-2-carboxylates. acs.org Another approach involves the cyclocondensation of 2-(acylethynyl)pyrroles with this compound hydrochloride in the presence of cesium carbonate (Cs₂CO₃) to produce 1H,1′H-2,3′-bipyrroles, a type of functionalized pyrrole, in yields up to 72%. thieme-connect.comthieme-connect.com

Table 2: Synthesis of Substituted Pyrroles Using this compound

ReactantsCatalyst/ConditionsProduct TypeYieldReference
Chalcone-derived β-ketoaldehydes, this compoundBi(OTf)₃, Toluene3,4-Diaryl N-unsubstituted pyrrolesHigh richmond.edu
Symmetrical 1,3-diketones, this compoundGlacial acetic acid, boilingEthyl pyrrole-2-carboxylates75-90% acs.org
Unsymmetrical 1,3-diketones, this compoundGlacial acetic acid, boilingEthyl pyrrole-2-carboxylates60-70% acs.org
2-(Acylethynyl)pyrroles, this compound hydrochlorideCs₂CO₃, MeCN, reflux1H,1′H-2,3′-bipyrrolesup to 72% thieme-connect.comthieme-connect.com

Piperidines

The piperidine (B6355638) ring is a prevalent scaffold in alkaloid natural products and a multitude of pharmaceutical agents. This compound facilitates the synthesis of highly substituted piperidine structures through multi-step reaction sequences.

Pipecolic Acid Derivatives

Highly functionalized and substituted piperidines, specifically derivatives of pipecolic acid, can be synthesized via a heterocycle-forming double Michael reaction. nih.gov The process begins with the reductive alkylation of this compound to prepare nitrogen-containing tethered diacids. nih.gov These intermediates then undergo a [5+1] annulation via a double Michael reaction with 3-butyn-2-one, yielding pipecolic acid derivatives with surprisingly high stereoselectivity. nih.govoakwoodchemical.com These adducts can be further cyclized to create various azabicyclic and diazabicyclic compounds. nih.gov Additionally, multicomponent reactions starting from cyclic imines (3,4,5,6-tetrahydropyridines) provide another simple and high-yielding route to protected pipecolic acid derivatives. rsc.org

Table 3: Synthesis of Pipecolic Acid Derivatives

Precursor derived from this compoundCo-reactantReaction TypeProductStereoselectivityReference
Nitrogen-containing tethered diacid3-Butyn-2-oneDouble Michael reaction / [5+1] AnnulationHighly functionalized pipecolic acid derivativeHigh nih.gov
This compoundCyclic imines (3,4,5,6-tetrahydropyridines)Multicomponent reactionProtected pipecolic acid derivativeRemarkable (with chiral imines) rsc.org

Lactams (e.g., γ-Lactams)

This compound is a valuable precursor for the synthesis of γ-lactams, a structural motif present in numerous biologically active compounds. A significant method for this transformation is the N-heterocyclic carbene (NHC)-catalyzed oxidative formal [3+2] annulation of enals with N-tosyl (Ts) this compound. rsc.orgrsc.org This approach provides access to a diverse range of γ-lactams in good yields and with high enantioselectivities, often requiring only a low catalyst loading (e.g., 2 mol%). rsc.orgrsc.org The reaction is notable for its broad substrate scope, tolerance of various functional groups, and scalability. rsc.orgrsc.org For instance, a gram-scale reaction has been demonstrated to proceed effectively, yielding the desired product in 81% yield with 94% enantiomeric excess (ee). rsc.org The resulting γ-lactam products can be further converted into pharmaceutically relevant molecules, such as the phosphodiesterase inhibitor (R)-rolipram. rsc.orgrsc.org

Another strategy involves the intermolecular Michael addition of diethyl N-(6-coumarinyl)-2-aminomalonate to 3-aryl or 3-(2-heteroaryl)acryloyl chlorides, which is followed by an intramolecular amidation to form the γ-lactam ring. tandfonline.com Subsequent hydrolysis and stereoselective decarboxylation of the resulting product can yield trans-γ-lactam carboxylic acids. tandfonline.com

Table 1: Synthesis of γ-Lactams using this compound Derivatives

Reactants Catalyst/Conditions Product Type Yield Enantiomeric Excess (ee) Reference
Enals and N-Ts this compound N-Heterocyclic Carbene (2 mol%) γ-Lactams Good Excellent rsc.orgrsc.org
Diethyl N-(6-coumarinyl)-2-aminomalonate and 3-aryl/heteroarylacryloyl chloride Michael addition followed by intramolecular amidification N-aryl modified γ-lactams Moderate to Good Not specified tandfonline.com

Imidazolidines

Imidazolidines, saturated five-membered heterocyclic rings containing two nitrogen atoms, can be synthesized using this compound through various methodologies. One established method involves the reaction of arylaldehydes with this compound hydrochloride in the presence of a base like sodium ethoxide. nih.govrsc.org This reaction leads to the formation of imidazolidine (B613845) structures. nih.govrsc.org

A one-pot, three-component 1,3-dipolar cycloaddition reaction offers another efficient route. rsc.org In this approach, this compound hydrochloride is reacted with two equivalents of a substituted benzaldehyde (B42025) and benzylamine (B48309) under basic conditions, typically heated above 100 °C with a Dean-Stark trap to remove water. rsc.org This method can produce imidazolidines as either a single diastereomer or a mixture of diastereomers. rsc.org The reaction conditions can be made milder by using anhydrous magnesium sulfate. rsc.org The resulting imidazolidines can be further functionalized, for example, by N-acylation with ethyl malonyl chloride. rsc.org

Table 2: Synthesis of Imidazolidines from this compound

Reactants Conditions Product Type Yield Diastereoselectivity Reference
Arylaldehydes, this compound hydrochloride Sodium ethoxide, Ethanol (B145695), 40 °C Imidazolidines Not specified Not specified nih.govrsc.org
Substituted benzaldehydes, this compound hydrochloride, Benzylamine Basic conditions, >100 °C, Dean-Stark trap Imidazolidines 58% - quantitative Single diastereomer or mixture rsc.org

Triazolidines

The synthesis of triazolidines has also been accomplished utilizing this compound. Aryl imines derived from this compound are known to undergo facile dimerization to form imidazolidines. researchgate.net However, under specific reaction conditions, these or related intermediates can be trapped in cycloaddition reactions to yield other heterocyclic systems, including triazolidines. researchgate.net

Isoindolin-1-ones

This compound serves as a key component in the synthesis of isoindolin-1-one (B1195906) derivatives. A one-pot, three-component reaction has been described for the preparation of 2,3-disubstituted isoindolin-1-ones. researchgate.net This is achieved by heating a mixture of 2-formylbenzoic acid, a cyclic six-membered β-dicarbonyl compound, and a benzylamine under solvent-free conditions, affording the products in good to excellent yields. researchgate.net While this specific example does not directly use this compound, related methodologies employ it as a versatile building block for similar heterocyclic systems.

Furthermore, iodoaminocyclization of 2-(1-alkynyl)benzamides, mediated by the phosphazene superbase P4-t-Bu, provides a regio- and stereoselective route to isoindolin-1-ones in high yields. researchgate.net

Indolin-3-one Derivatives

The construction of chiral indolin-3-one derivatives can be achieved through catalytic asymmetric reactions involving this compound. An efficient method for creating C2-quaternary indolin-3-ones involves a palladium-catalyzed asymmetric allylic alkylation of mono-substituted indolin-3-ones with allyl methyl carbonates. rsc.org

More directly, a chiral phosphoric acid-catalyzed enantioselective sequential addition of 2-aryl-3H-indol-3-ones, aldehydes, and this compound has been developed. rsc.orgresearchgate.net This process yields a novel class of nitrogen-containing heterocyclic compounds, 2,3-dihydro-1H-imidazo[1,5-a]indol-9(9aH)-one derivatives, with good yields and excellent enantioselectivities. rsc.orgresearchgate.net

Table 3: Synthesis of Indolin-3-one Derivatives

Reactants Catalyst/Conditions Product Type Yield Enantiomeric Excess (ee) Reference
2-Aryl-3H-indol-3-ones, Aldehydes, Diethyl 2-aminomalonate Axially chiral cyclic phosphoric acid 2,3-Dihydro-1H-imidazo[1,5-a]indol-9(9aH)-ones Good up to 96% rsc.orgresearchgate.net

Pyrrolo[3,2-d]pyrimidines

Table 4: Synthesis of Pyrrolo[3,2-d]pyrimidines

Key Intermediate from this compound Subsequent Reaction Steps Final Product Overall Yield Reference
Enamines (from reaction with unsaturated cyano aldehydes) Cyclization to aminopyrrole, Guanylation, Ring closure 7-Substituted pyrrolo[3,2-d]pyrimidines 31% (for 7-phenylmethyl derivative) nih.govacs.org

Spiro-oxindole-based 2,5-dihydropyrroles

A notable application of this compound is in the diversity-oriented synthesis of spiro-oxindole-based 2,5-dihydropyrroles. psu.edu This is accomplished through an unprecedented three-component 1,3-dipolar cycloaddition of electron-deficient alkynes with isatin-derived azomethine ylides. psu.edu The azomethine ylides are generated in situ from the condensation of isatins and this compound. arkat-usa.org This protocol is highly efficient, providing access to a wide array of structurally diverse spiro-oxindole-based 2,5-dihydropyrroles in high yields, with some examples reaching up to 99%. psu.edu The reaction is amenable to a broad scope of isatins with various N-substituents, including hydrogen, alkyl, phenyl, and benzyl groups. psu.edu

Table 5: Three-Component Synthesis of Spiro-oxindole-based 2,5-dihydropyrroles

Reactant 1 Reactant 2 Reactant 3 Reaction Type Product Yield Reference
Isatins This compound Electron-deficient alkynes (e.g., but-2-ynedioate) 1,3-Dipolar cycloaddition Spiro-oxindole-based 2,5-dihydropyrroles up to 99% psu.eduarkat-usa.org

The Versatile Role of this compound in Complex Chemical Synthesis

This compound, a diethyl ester of aminomalonic acid, is a significant chemical compound in the realm of organic and medicinal chemistry. ontosight.ainih.gov This versatile precursor serves as a fundamental building block in the synthesis of a wide array of complex molecules, including various heterocyclic systems and biologically active compounds. ontosight.aiguidechem.com Its utility is largely attributed to the presence of an amino group and two ester functionalities, which allow for diverse chemical transformations.

Analytical and Characterization Techniques in Research

Spectroscopic Methods (e.g., NMR, IR, HRMS) for Structural Elucidation

Spectroscopy is a cornerstone for the structural analysis of diethyl aminomalonate, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of the molecule. For this compound hydrochloride, ¹H NMR and ¹³C NMR spectra provide characteristic signals that confirm its structure. chemicalbook.comchemicalbook.comnih.gov

¹H NMR Spectroscopy : The proton NMR spectrum displays distinct signals corresponding to the ethyl groups and the unique methine proton (α-carbon). The ethoxy protons typically appear as a triplet (for the -CH₃ group) and a quartet (for the -OCH₂- group) due to spin-spin coupling. The proton on the α-carbon appears as a singlet, and the protons of the ammonium (B1175870) group (-NH₃⁺) also produce a characteristic signal.

¹³C NMR Spectroscopy : The carbon NMR spectrum complements the ¹H NMR data, showing separate resonances for the carbonyl carbons of the ester groups, the α-carbon bonded to the amino group, and the two distinct carbons of the ethyl groups (-OCH₂- and -CH₃). chemicalbook.com

¹H and ¹³C NMR Spectral Data for this compound Hydrochloride
NucleusSignal TypeTypical Chemical Shift (δ) ppmAssignment
¹HTriplet~1.3Ester -CH₃
¹HQuartet~4.3Ester -OCH₂-
¹HSinglet~5.0α-CH
¹HBroad Singlet~9.0-NH₃⁺
¹³CAlkane~13.8Ester -CH₃
¹³CAlkoxy~55.0α-CH
¹³CAlkoxy~64.0Ester -OCH₂-
¹³CCarbonyl~165.0Ester C=O

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound hydrochloride shows characteristic absorption bands that confirm the presence of the amine, ester, and alkyl groups. Key vibrational frequencies include N-H stretching from the ammonium salt, C=O stretching from the ester carbonyl groups, and C-O stretching. nih.govguidechem.com

Key IR Absorption Bands for this compound Hydrochloride
Frequency Range (cm⁻¹)Vibration TypeFunctional Group
~3000-2800N-H StretchAmmonium (-NH₃⁺)
~2980C-H StretchAlkyl (sp³)
~1750C=O StretchEster
~1250C-O StretchEster

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecule's mass-to-charge ratio, which is used to determine its elemental formula. For this compound (as the free base, C₇H₁₃NO₄), the exact mass can be calculated and compared to the experimental value, confirming the molecular formula with high precision. This technique is invaluable for distinguishing between compounds with the same nominal mass.

X-ray Crystallography

Despite its utility, a search of publicly available scientific literature and crystallographic databases did not yield a reported single-crystal X-ray structure for this compound or its hydrochloride salt. While crystal structures for more complex derivatives of diethyl malonate have been published, the specific structure for the parent aminomalonate compound does not appear to be publicly available at this time.

Chromatographic Methods (e.g., GC/MS)

Chromatographic techniques are essential for separating this compound from reaction mixtures and assessing its purity. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates volatile compounds and then identifies them based on their mass spectra.

Direct analysis of this compound by GC can be challenging. thermofisher.combre.com Like other amino acids and primary amines, its polarity and the presence of active hydrogen atoms on the amino group make it non-volatile and prone to thermal decomposition in the high-temperature environment of a GC injector. thermofisher.comnih.gov

To overcome these issues, derivatization is a required step prior to GC-MS analysis. nih.gov This process involves a chemical reaction to replace the active hydrogens on the amino group with nonpolar, thermally stable moieties. A common method for amino-containing compounds is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). thermofisher.com This reaction converts the polar -NH₂ group into a less polar and more volatile derivative, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivative, which exhibits improved chromatographic behavior.

Once derivatized, the compound can be analyzed by GC-MS. The gas chromatograph separates the derivatized this compound from other components, and the mass spectrometer provides a mass spectrum of the derivative. This spectrum can be used for structural confirmation and quantification. While specific GC-MS application notes for this compound are not widespread, the principles of amino acid analysis by GC-MS are well-established and directly applicable. thermofisher.com The availability of GC-MS data for this compound hydrochloride in databases suggests that such derivatization and analysis have been successfully performed. nih.gov

Q & A

Q. What are the standard synthetic routes for preparing diethyl aminomalonate and its derivatives in laboratory settings?

this compound is synthesized via alkylation of malonate esters followed by functionalization. A common method involves the nitrosation, nitro reduction, and quaternization of diethyl malonate (derived from malonic acid) . For amino acid synthesis, diethyl acetamidomalonate undergoes alkylation, hydrolysis, and decarboxylation to yield α-amino acids (e.g., via the amidomalonate synthesis) . Key steps include:

  • Deprotonation to form a stabilized enolate.
  • Alkylation with alkyl halides.
  • Hydrolysis and decarboxylation under acidic conditions.

Q. How can researchers characterize the purity and structural integrity of this compound derivatives?

Analytical techniques include:

  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., ester C=O at ~1740 cm⁻¹, NH stretches).
  • NMR Spectroscopy : ¹H and ¹³C NMR provide structural details (e.g., ethyl ester protons at δ 1.2–1.4 ppm, methylene/methine protons near δ 3.5–5.0 ppm) .
  • Elemental Analysis : Validates C, H, N composition (e.g., diethyl 2-((2-(4-cyanobenzylideneamino)phenylamino)methylene)malonate: Calc. C 67.50%, H 5.42%, N 10.74%) .

Q. What is the role of this compound in amino acid synthesis?

It serves as a precursor for non-natural α-amino acids via alkylation of its enolate. For example:

  • Alkylation : Reacts with alkyl halides to introduce side chains.
  • Hydrolysis : Converts esters to carboxylic acids.
  • Decarboxylation : Removes one carboxyl group, yielding the α-amino acid backbone .

Advanced Research Questions

Q. What strategies are effective for achieving enantioselective synthesis using this compound?

Enantioselective methods include:

  • Chiral Phosphoric Acid (CPA) Catalysis : Enables asymmetric cycloadditions. For example, CPA (R)-TRIP catalyzes a three-component 1,3-dipolar cycloaddition of aldehydes, this compound, and anilines to form imidazolidines with up to 98% ee .
  • Enzymatic Resolution : Lipases or esterases can resolve racemic mixtures. Diethyl malonate derivatives have been used as acyl donors in enzymatic amine resolutions .

Q. How can reaction conditions be optimized for high-yield synthesis of this compound derivatives?

Critical factors include:

  • Base Selection : Strong bases (e.g., NaH) enhance enolate formation.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF, THF) stabilize intermediates.
  • Temperature Control : Alkylation at 0–25°C minimizes side reactions. Example: Reaction of this compound with phenyl isocyanate in 1,2-dichloroethane at 70°C yields 50% product .

Q. What are the challenges in analyzing this compound derivatives in complex mixtures?

Challenges include:

  • Co-elution in Chromatography : Overlapping peaks in HPLC (e.g., physiological amino acids).
  • Derivatization Stability : Use dabsyl chloride for pre-column derivatization to enhance UV detection .
  • Protein Interference : Co-extracted proteins may require precipitation before analysis .

Methodological Considerations

Q. Table 1. Example Reaction Conditions for this compound Derivatives

Reaction TypeConditionsYieldReference
Alkylation with alkyl halidesNaH, THF, 0°C → RT70–85%
Cycloaddition (CPA-catalyzed)(R)-TRIP, toluene, −10°C99%
Enzymatic resolutionLipase B, diethyl malonate, 30°C90% ee

Q. Key Recommendations :

  • Use porcine liver esterase (PLE) for desymmetrization of malonate esters .
  • Avoid prolonged storage of this compound hydrochloride due to decomposition risks .

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Reactant of Route 1
Diethyl aminomalonate
Reactant of Route 2
Diethyl aminomalonate

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